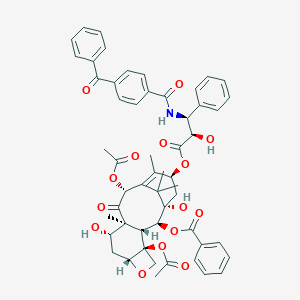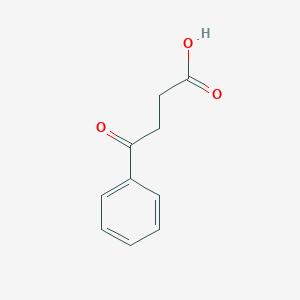![molecular formula C₁₂H₂₆O₃Si B119488 Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate CAS No. 155897-72-6](/img/structure/B119488.png)
Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate” is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers . The tert-butyl group in this compound is known for its unique reactivity pattern and has large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The linear formula of this compound is C15H26O2SSi . It has a molecular weight of 298.523 .Chemical Reactions Analysis
The crowded tert-butyl group in this compound elicits a unique reactivity pattern, which is highlighted by summarising characteristic applications . It starts from the use of this simple hydrocarbon moiety in chemical transformations .Applications De Recherche Scientifique
Catalytic Synthesis and Environmental Impact
Catalytic Applications : Research on the synthesis of MTBE, a compound closely related in structural terms to the one , emphasizes its catalytic formation, highlighting the environmental and industrial catalysts' roles. Studies have explored the use of heteropoly acids in the gas-phase synthesis of MTBE, indicating the potential of similar compounds in catalytic processes and the search for environmentally friendly alternatives (Bielański et al., 2003).
Environmental Concerns and Remediation : The environmental behavior and fate of MTBE, including its high solubility in water and challenges in biodegradation, are extensively reviewed. This has implications for the environmental monitoring and remediation strategies of similar compounds (Squillace et al., 1997).
Biodegradation and Environmental Remediation
Biodegradation Studies : Investigations into the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface highlight the complexity of biodegradation processes and the influence of redox conditions. These studies provide a basis for understanding how similar compounds might behave in natural and contaminated environments (Schmidt et al., 2004).
Application in Membrane Technology : The use of polymer membranes for the purification of fuel additives, specifically the separation of MTBE from methanol, showcases the role of membrane technology in industrial applications. This suggests potential research directions for the separation and purification processes of similar compounds (Pulyalina et al., 2020).
Polymer and Chemical Engineering
Polymer Interactions : Research into the interactions of ionic liquids with polysaccharides, including cellulose, indicates the scope for chemical modifications using similar compounds. These findings are crucial for the development of new materials and chemical processes (Heinze et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGFUZXDGVDEZ-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539264 |
Source


|
| Record name | Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
CAS RN |
155897-72-6 |
Source


|
| Record name | Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

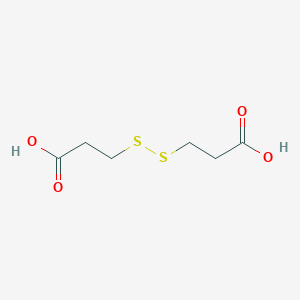
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)
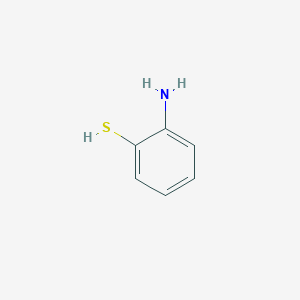

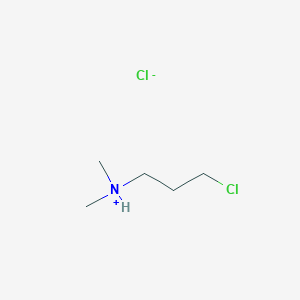

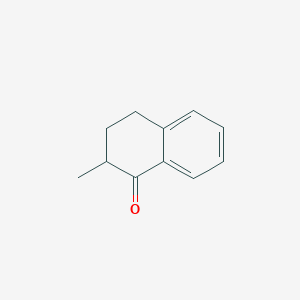
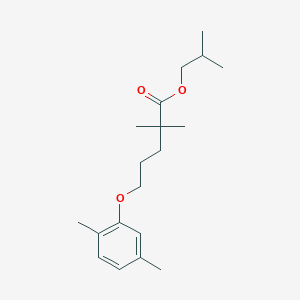
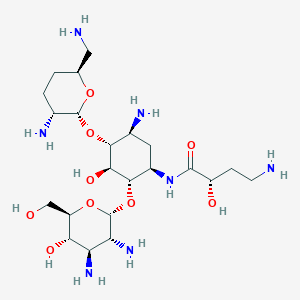
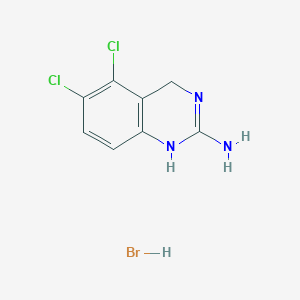
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
